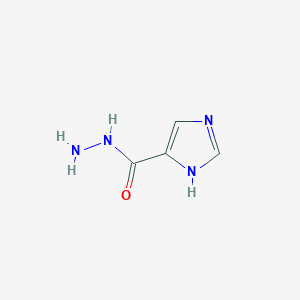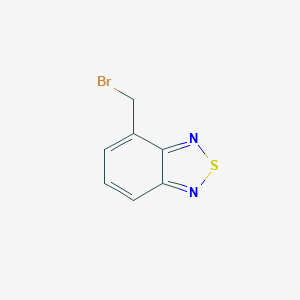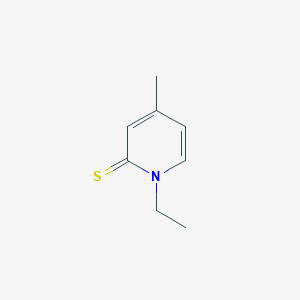
2(1H)-Pyridinethione, 1-ethyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been widely used in scientific research due to its potential applications in various fields. It has been reported to have antimicrobial, antifungal, and antiviral properties. Its antimicrobial activity has been demonstrated against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Moreover, it has been reported to have antiviral activity against herpes simplex virus type 1.
作用機序
The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of essential cellular components, such as nucleic acids and proteins, in microorganisms. This leads to the death of the microorganisms and the inhibition of their growth.
生化学的および生理学的効果
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been reported to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. Physiologically, it has been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 2(1H)-Pyridinethione, 1-ethyl-4-methyl- in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in testing the susceptibility of microorganisms to various compounds. Another advantage is its relatively low toxicity compared to other antimicrobial agents. However, one limitation is the lack of information on its toxicity and safety in humans, which may limit its potential clinical applications.
将来の方向性
There are several future directions for the research on 2(1H)-Pyridinethione, 1-ethyl-4-methyl-. One direction is the investigation of its potential clinical applications, particularly in the treatment of infectious diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of new derivatives of the compound with improved properties, such as increased potency and reduced toxicity, is another potential future direction.
Conclusion
In conclusion, 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new antimicrobial agents with improved properties and potential clinical applications.
合成法
The synthesis of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- involves the reaction of ethyl 4-methyl-2-oxo-1-pyrrolidinecarboxylate with 2-mercaptopyridine in the presence of a base. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce the desired compound. This synthesis method has been reported to yield high purity and good yield of the compound.
特性
CAS番号 |
19006-72-5 |
|---|---|
製品名 |
2(1H)-Pyridinethione, 1-ethyl-4-methyl- |
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
1-ethyl-4-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChIキー |
BMRLEKOCKIZGBZ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=S)C |
正規SMILES |
CCN1C=CC(=CC1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



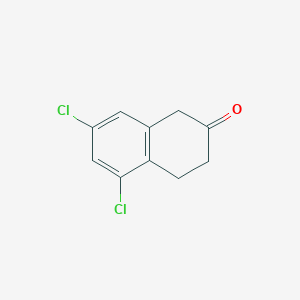
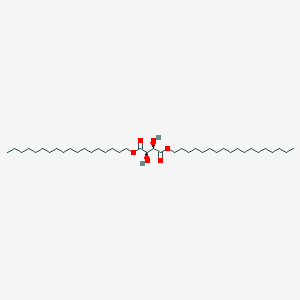
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
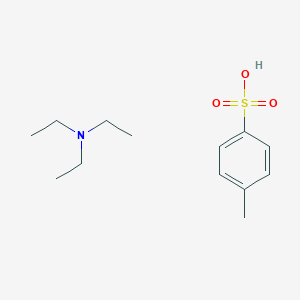
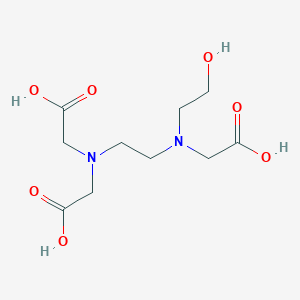
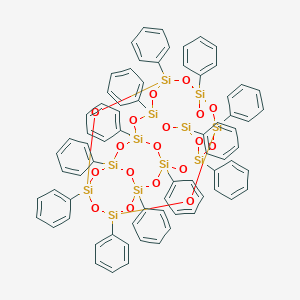
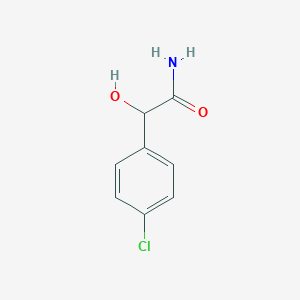
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
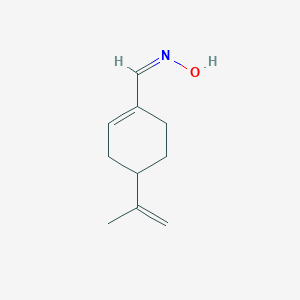
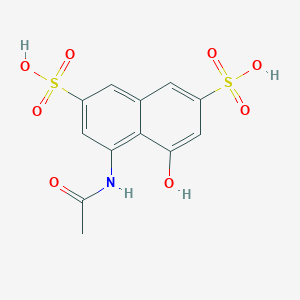
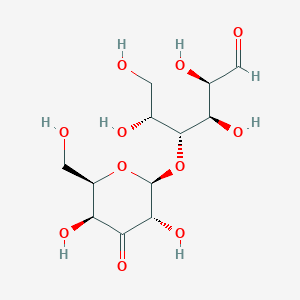
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
